Coumarin-7-pinacolboronate

Descripción general

Descripción

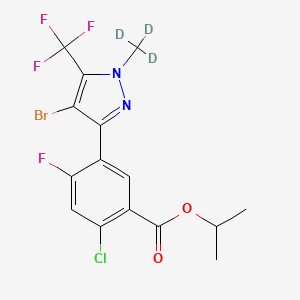

El Éster de Pinacolato de Ácido Borónico de Cumarina es un compuesto químico conocido por sus propiedades fluorescentes y su capacidad para detectar especies reactivas de oxígeno y nitrógeno. Es una forma más soluble del Ácido Borónico de Cumarina y se utiliza ampliamente en la investigación bioquímica para detectar peroxinitrito, ácido hipocloroso y peróxido de hidrógeno .

Mecanismo De Acción

El mecanismo por el cual el Éster de Pinacolato de Ácido Borónico de Cumarina ejerce sus efectos implica la oxidación del grupo éster borónico por especies reactivas de oxígeno y nitrógeno. Esta oxidación da como resultado la formación de 7-hidroxicumarina, un producto fluorescente que se puede detectar fácilmente utilizando espectroscopia de fluorescencia. Los objetivos moleculares incluyen peroxinitrito, ácido hipocloroso y peróxido de hidrógeno, que se sabe que oxidan el grupo éster borónico .

Compuestos Similares:

Éster de Pinacol de Ácido Fenilborónico: Otro éster borónico utilizado en síntesis orgánica y como bloque de construcción en diversas reacciones químicas.

Ácido Borónico de Cumarina: El compuesto principal del Éster de Pinacolato de Ácido Borónico de Cumarina, utilizado para aplicaciones similares pero con menor solubilidad

Singularidad: El Éster de Pinacolato de Ácido Borónico de Cumarina es único debido a su mayor solubilidad en comparación con el Ácido Borónico de Cumarina, lo que lo hace más adecuado para su uso en ambientes acuosos. Sus fuertes propiedades fluorescentes y su capacidad para detectar múltiples especies reactivas lo convierten en una herramienta valiosa en la investigación bioquímica .

Análisis Bioquímico

Biochemical Properties

Coumarin-7-pinacolboronate plays a key role in biochemical reactions, particularly in the detection of various reactive oxygen species . The compound interacts with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide . The nature of these interactions involves a nucleophilic reaction, where this compound and the reactive oxygen species undergo a reaction to produce a product .

Cellular Effects

They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with various reactive oxygen species. The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .

Temporal Effects in Laboratory Settings

Coumarins as a class of compounds have been widely used in fluorescence-based studies and applications .

Dosage Effects in Animal Models

Coumarins have been observed to have anticancer activity against human tumor cell lines in different animal models .

Metabolic Pathways

Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Transport and Distribution

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

Subcellular Localization

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Éster de Pinacolato de Ácido Borónico de Cumarina generalmente implica la reacción del Ácido Borónico de Cumarina con pinacol en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilsulfóxido (DMSO) o etanol, y la reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial del Éster de Pinacolato de Ácido Borónico de Cumarina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores grandes y un control preciso de los parámetros de reacción para garantizar la consistencia y la calidad. El producto se purifica luego utilizando técnicas como la cromatografía en columna para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Éster de Pinacolato de Ácido Borónico de Cumarina experimenta varias reacciones químicas, que incluyen:

Oxidación: Reacciona con agentes oxidantes como peroxinitrito, ácido hipocloroso y peróxido de hidrógeno para formar productos fluorescentes

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peroxinitrito, ácido hipocloroso, peróxido de hidrógeno.

Solventes: Dimetilsulfóxido (DMSO), etanol.

Catalizadores: Los catalizadores de paladio se utilizan a menudo en reacciones de sustitución.

Productos Principales: El producto principal formado a partir de la oxidación del Éster de Pinacolato de Ácido Borónico de Cumarina es la 7-hidroxicumarina, que exhibe una fuerte fluorescencia .

Aplicaciones Científicas De Investigación

El Éster de Pinacolato de Ácido Borónico de Cumarina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una sonda fluorescente para detectar especies reactivas de oxígeno y nitrógeno

Biología: Se emplea en el estudio del estrés oxidativo y las especies reactivas en sistemas biológicos

Medicina: Uso potencial en herramientas de diagnóstico para el seguimiento de enfermedades relacionadas con el estrés oxidativo

Industria: Se utiliza en el desarrollo de sensores y sistemas de detección para el monitoreo ambiental

Comparación Con Compuestos Similares

Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.

Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility

Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .

Propiedades

IUPAC Name |

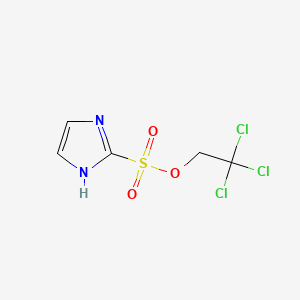

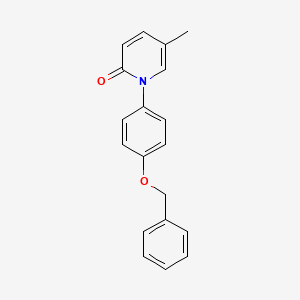

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-61-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?

A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.

Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?

A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

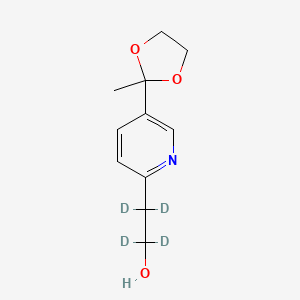

![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)